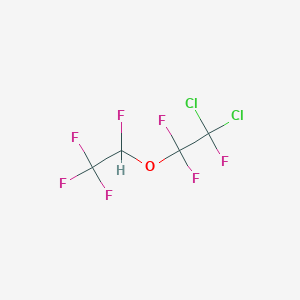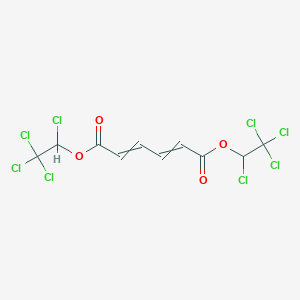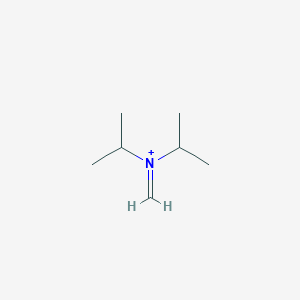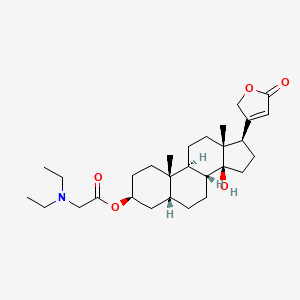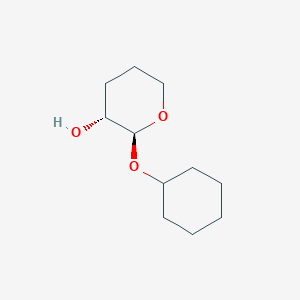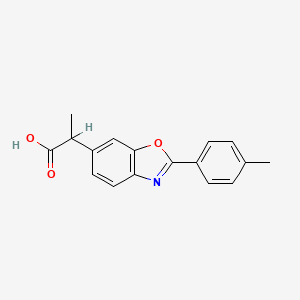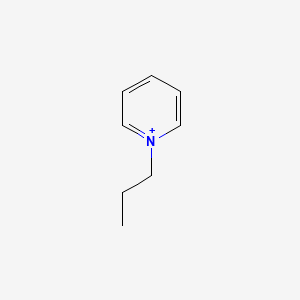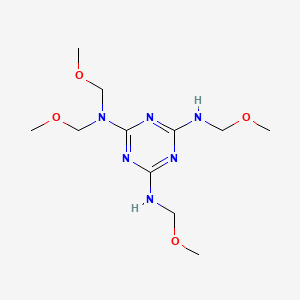
N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methoxymethyl groups attached to the triazine core, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” typically involves the reaction of a triazine precursor with methoxymethylating agents. Common reagents used in this process include formaldehyde and methanol, often in the presence of a catalyst such as an acid or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and catalysts as in laboratory synthesis. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methoxymethyl groups could play a role in modulating its activity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
Melamine: A triazine derivative with amino groups.
Cyanuric chloride: A triazine derivative with chlorine atoms.
Atrazine: A herbicide with ethylamino and isopropylamino groups.
Uniqueness
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and potential applications. These groups may enhance its solubility, stability, and ability to interact with other molecules.
Eigenschaften
CAS-Nummer |
52825-43-1 |
|---|---|
Molekularformel |
C11H22N6O4 |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
2-N,2-N,4-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6O4/c1-18-5-12-9-14-10(13-6-19-2)16-11(15-9)17(7-20-3)8-21-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
FLYHFZHMELHCRY-UHFFFAOYSA-N |
Kanonische SMILES |
COCNC1=NC(=NC(=N1)N(COC)COC)NCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


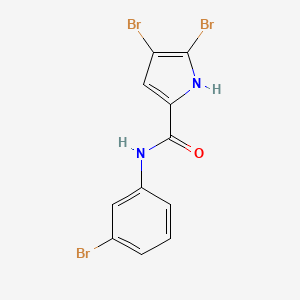
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
